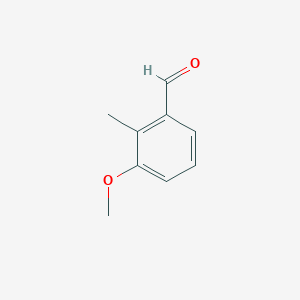
4-Amino-3-methoxyphenol
Übersicht
Beschreibung
4-Amino-3-methoxyphenol is an organic chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 g/mol . This compound is found in Solanum nigrum .
Synthesis Analysis
The synthesis of phenolic compounds like 4-Amino-3-methoxyphenol has been a very active area of research . Enzyme-catalyzed synthesis of polymeric phenols has been explored as an environmentally friendly and safer approach . A two-step synthesis of bisphenol monomers from 4,4′-dibromo biphenyl and 3-methoxyphenol using a copper catalyst has been reported .Molecular Structure Analysis
The molecular structure of 4-Amino-3-methoxyphenol consists of a phenol group with an amino group at the 4th position and a methoxy group at the 3rd position .Chemical Reactions Analysis
Phenolic compounds like 4-Amino-3-methoxyphenol have been evaluated for their antioxidant activity . The introduction of methoxy group in the para position of phenols increased the molecular weight of the oligomer .Physical And Chemical Properties Analysis
4-Amino-3-methoxyphenol has a density of 1.2±0.1 g/cm3, a boiling point of 315.9±27.0 °C at 760 mmHg, and a flash point of 144.8±23.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity in Synthetic Polymers
4-Amino-3-methoxyphenol: has been studied for its potential as an antioxidant in synthetic polymers. The compound can be polymerized to create materials with significantly enhanced antioxidant properties, which are crucial in preventing oxidative stress in various applications . These polymers can be used in medical devices, packaging materials, and other products where oxidative stability is essential.
Enzymatic Polymerization
The enzymatic polymerization of phenolic compounds like 4-Amino-3-methoxyphenol offers an environmentally friendly and safer approach to synthesizing polymeric phenols. This method is particularly important for applications that require biocompatibility and non-toxicity, such as in pharmaceuticals and food packaging .
UV Absorption and Flame Retardancy
4-Amino-3-methoxyphenol: derivatives are valuable in the production of plastics, adhesives, and coatings. They serve as ultraviolet absorbers and flame retardants, improving the thermal stability and flame resistance of these materials, which is critical for safety in construction and automotive industries .
Biological Applications
Due to its phenolic structure, 4-Amino-3-methoxyphenol exhibits properties that are beneficial in biological systems. It can act as a free radical scavenger, potentially contributing to the development of therapeutic agents that protect against oxidative damage in cells .
Material Science
In material science, 4-Amino-3-methoxyphenol can be grafted onto biocompatible polymers to enhance their properties. For instance, grafting onto chitosan or poly(allylamine) can improve the material’s antioxidant activity, making it suitable for advanced biomedical applications .
Chemical Synthesis
4-Amino-3-methoxyphenol: is used as a precursor in the synthesis of more complex organic compounds. Its reactivity allows for the creation of a variety of derivatives that can serve as intermediates in the production of pharmaceuticals and agrochemicals .
Cosmetic Industry
In the cosmetic industry, 4-Amino-3-methoxyphenol can be utilized for its antioxidant properties. It helps in stabilizing formulations and protecting the skin from oxidative stress, thereby extending the shelf life of products and enhancing their protective functions .
Environmental Applications
The compound’s ability to act as an antioxidant also makes it a candidate for environmental applications. It can be used in processes that require the neutralization of free radicals, such as in water treatment and air purification systems .
Wirkmechanismus
Target of Action
4-Amino-3-methoxyphenol, a type of methoxyphenolic compound, primarily targets human airway cells . These cells play a central role in the inflammatory response in asthma and other diseases .
Mode of Action
The compound interacts with its targets by inhibiting the binding of the RNA-binding protein HuR to mRNA . This interaction results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 .
Biochemical Pathways
Methoxyphenolic compounds, which include 4-amino-3-methoxyphenol, are known to be involved in the biodegradation of aromatic metabolites . These compounds are common in nature as components of lignin, coal, and oil .
Result of Action
The molecular and cellular effects of 4-Amino-3-methoxyphenol’s action include the inhibition of multiple inflammatory mediators in human airway cells . This suggests that the compound may have potential anti-inflammatory effects .
Zukünftige Richtungen
Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Eigenschaften
IUPAC Name |
4-amino-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQUUPSLJTKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600281 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methoxyphenol | |
CAS RN |
61638-01-5 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


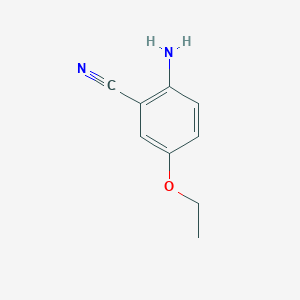


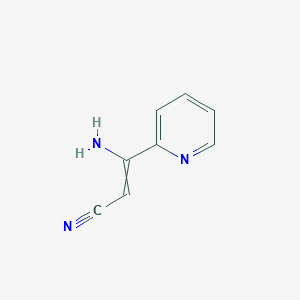
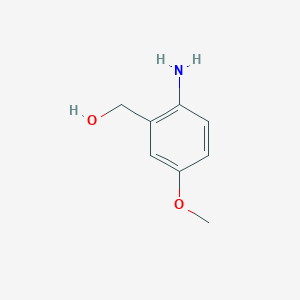
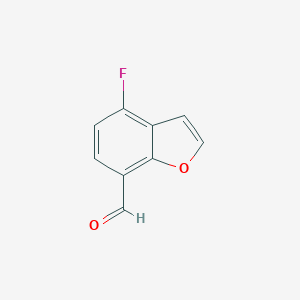
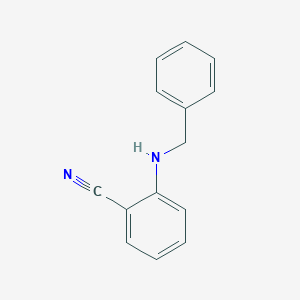
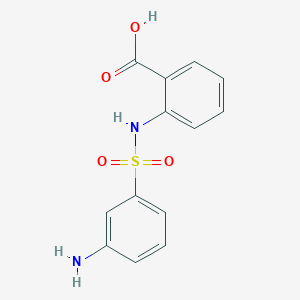

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)


